2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid

kynureninase substrate specificity positional isomerism

This (S)-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid (oMBA) is the validated, selective kynureninase inhibitor for probing the kynurenine pathway. Unlike nitro or unsubstituted analogs, the ortho-methoxy pattern confers exclusive KYNU inhibition without KMO activity, enabling unambiguous elevation of 3-hydroxykynurenine in neurotoxicity studies. The (S)-enantiomer (CAS 168154-79-8) represents the natural L-configuration and is essential for biological studies. Available at ≥98% purity with standard cold-chain shipping.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
Cat. No. B12504760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)CC(C(=O)O)N
InChIInChI=1S/C11H13NO4/c1-16-10-5-3-2-4-7(10)9(13)6-8(12)11(14)15/h2-5,8H,6,12H2,1H3,(H,14,15)
InChIKeySPJHXRHVIFGFCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic Acid – Compound Identity, Class, and Core Characteristics


2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid (synonyms: 2-methoxybenzoylalanine, o-methoxybenzoylalanine, oMBA) is a synthetic gamma-keto alpha-amino acid belonging to the benzoylalanine class of kynurenine pathway modulators . With molecular formula C₁₁H₁₃NO₄ and molecular weight 223.22 g/mol, this compound exists as two enantiomers—(R) (CAS 168154-78-7) and (S) (CAS 168154-79-8)—as well as a racemic or unspecified stereoisomer form (CAS 168154-83-4) . It is formally classified under MeSH as a kynureninase inhibitor (MeSH Unique ID C095159) . The compound is commercially available at analytical purity levels of 98% from major suppliers and is used as a chemical probe for dissecting the kynurenine pathway of tryptophan metabolism . Predicted physicochemical properties include a melting point of 133 °C, boiling point of 488.0 ± 45.0 °C, and density of 1.296 ± 0.06 g/cm³ .

Why Generic Substitution Fails for 2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic Acid: Positional Isomerism and Enzyme Selectivity


Within the benzoylalanine class, seemingly minor structural variations produce profound differences in enzyme target selectivity and substrate turnover. Simply moving the methoxy substituent from the ortho (2-) to the para (4-) position results in a 7.6-fold change in catalytic turnover with kynureninase . More critically, the ortho-methoxy substitution pattern confers selective inhibition of kynureninase (KYNU, EC 3.7.1.3), whereas the 3,4-dichloro analog acts as a selective kynurenine-3-hydroxylase (KMO) inhibitor and the unsubstituted benzoylalanine shows lower potency and dual-target ambiguity . These compounds cannot be interchanged in experiments designed to dissect the relative contributions of kynureninase versus KMO to the kynurenine pathway, because they drive metabolite flux in opposite directions—oMBA increases 3-hydroxykynurenine accumulation, while mNBA decreases it . Procurement decisions must therefore be anchored to specific enzymatic selectivity data rather than superficial structural similarity.

Quantitative Differentiation Evidence for 2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic Acid Against Its Closest Analogs


Ortho- vs. Para-Methoxy Positional Isomerism: 7.6-Fold Difference in Kynureninase Turnover Number

The ortho-methoxy substituent on the benzoyl ring of 2-amino-4-(2-methoxyphenyl)-4-oxobutanoic acid profoundly suppresses catalytic turnover by Pseudomonas fluorescens kynureninase compared to the para-methoxy isomer. The turnover number (kcat) for the ortho-methoxy compound is 0.05 s⁻¹, versus 0.38 s⁻¹ for the para-methoxy analog—a 7.6-fold difference measured under identical conditions (37 °C, 0.04 M potassium phosphate, pH 7.8) . This difference arises because electron-donating substituents at the ortho position alter the rate-determining step of the kynureninase-catalyzed hydrolytic cleavage, as demonstrated in a systematic Hammett analysis of substituted beta-benzoylalanines .

kynureninase substrate specificity positional isomerism enzyme kinetics

Catalytic Efficiency (kcat/KM): Ortho vs. Para Methoxy Show Distinct Efficiency Profiles

Beyond the turnover number, the catalytic efficiency (kcat/KM) further quantifies the functional distinction between the ortho- and para-methoxy positional isomers. The ortho-methoxy compound displays a kcat/KM of 1.4 mM⁻¹s⁻¹, compared to 1.6 mM⁻¹s⁻¹ for the para-methoxy analog under identical conditions (37 °C, 0.04 M potassium phosphate, pH 7.8) . While the efficiency difference is modest (approximately 1.14-fold), it confirms that the para isomer is catalytically processed more efficiently by kynureninase, consistent with its higher kcat. The non-linear Hammett correlation reported in the source study indicates that ortho-substituted derivatives operate under a different rate-determining step regime than para-substituted ones, making these efficiency values mechanistically non-equivalent .

catalytic efficiency kynureninase SAR substrate profiling

Enzyme Selectivity: oMBA Is a Selective Kynureninase Inhibitor, Not a KMO Inhibitor, Unlike mNBA or 3,4-Dichlorobenzoylalanine

The benzoylalanine class exhibits divergent enzyme selectivity driven by aryl substitution pattern. 2-Methoxybenzoylalanine (oMBA, the target compound) is characterized as a selective inhibitor of kynureninase (KYNU) with no activity on kynurenine aminotransferase (KAT), the enzyme that synthesizes kynurenic acid . In contrast, 3',4'-dichlorobenzoylalanine (FCE 28833A) acts as a potent and selective kynurenine-3-hydroxylase (KMO) inhibitor . m-Nitrobenzoylalanine (mNBA) is a dual inhibitor that preferentially targets KMO with an IC₅₀ of 0.9 ± 0.1 µM, but also inhibits kynureninase with a much weaker IC₅₀ of 100 ± 12 µM . The unsubstituted benzoylalanine displays lower potency and ambiguous selectivity across both enzymes . These selectivity profiles produce opposite effects on the kynurenine pathway: oMBA blocks kynureninase-mediated hydrolysis, causing accumulation of 3-hydroxykynurenine, while mNBA or FCE 28833A block KMO-mediated hydroxylation, causing a decrease in 3-hydroxykynurenine and an increase in kynurenic acid .

kynureninase kynurenine-3-hydroxylase KMO enzyme selectivity pathway dissection

Ortho-Chloro vs. Ortho-Methoxy Comparison: Substituent Electronic Effects on Kynureninase Turnover

A direct comparison between ortho-substituted benzoylalanines reveals differential electronic effects. The ortho-methoxy compound (electron-donating, σₚ = -0.27) has a kcat of 0.05 s⁻¹, while the ortho-chloro analog (electron-withdrawing, σₚ = +0.23) has a kcat of 0.08 s⁻¹ with Pseudomonas fluorescens kynureninase under identical conditions . The 1.6-fold higher turnover of the chloro analog is consistent with the Hammett analysis reported by Kumar et al. (2010), which established that electron-withdrawing groups accelerate a different step of the catalytic cycle than electron-donating groups, resulting in a non-linear Hammett plot . This provides a mechanistically grounded basis for selecting the methoxy congener when slower, more sustained enzyme engagement is needed versus the chloro analog.

substituent effects kynureninase electron-donating electron-withdrawing kinetics

In Vivo Pharmacodynamic Differentiation: oMBA Increases 3-Hydroxykynurenine While mNBA Decreases It

The divergent enzyme selectivity of benzoylalanine analogs translates into opposing in vivo neurochemical effects. Systemic administration of oMBA (o-methoxybenzoylalanine, a kynureninase inhibitor) to mice increases brain concentrations of the cytotoxic metabolite 3-hydroxykynurenine, as demonstrated by Chiarugi et al. (1996) . In contrast, mNBA (m-nitrobenzoylalanine, a KMO inhibitor) decreases 3-hydroxykynurenine while increasing the neuroprotective metabolite kynurenic acid . Furthermore, oMBA unexpectedly does not reduce brain quinolinic acid concentrations through kynureninase inhibition alone; significant quinolinic acid reduction requires mitochondrial interaction, as shown by Chiarugi and Moroni (1999) . Both oMBA and mNBA (50–400 mg/kg i.p.) increase hippocampal extracellular kynurenate, and their effects are additive when co-administered, confirming they operate through distinct, non-redundant mechanisms .

in vivo pharmacology kynurenine pathway 3-hydroxykynurenine kynurenic acid neurochemistry

Slow Substrate Mechanism: Formation of a Stable 348 nm Quinonoid Intermediate with Kynureninase

2-Methoxybenzoylalanine acts as a very slow substrate of kynureninase that forms a stable, spectroscopically detectable quinonoid intermediate absorbing at 348 nm when incubated with Pseudomonas fluorescens kynureninase (PfKyn) . This 348 nm species is characteristic of a stabilized PLP-substrate quinonoid complex, and its formation is mechanistically significant because the stability of this intermediate contributes to the slow overall turnover rate . The formation of such a long-lived intermediate is not observed with all benzoylalanine analogs and is specifically noted for the ortho-methoxy derivative in the structural enzymology literature . This property makes oMBA a valuable mechanistic probe for stopped-flow kinetic studies of kynureninase catalysis.

reaction mechanism quinonoid intermediate slow substrate kynureninase PLP-dependent enzyme

Optimal Application Scenarios for 2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic Acid Based on Evidence


Selective Pharmacological Dissection of Kynureninase vs. Kynurenine-3-Monooxygenase (KMO) in the Kynurenine Pathway

When an experiment requires specific blockade of the kynureninase-catalyzed hydrolysis of 3-hydroxykynurenine to 3-hydroxyanthranilic acid—without concomitant inhibition of KMO—oMBA is the tool compound of choice. As demonstrated by Giordani et al. (1996) and Chiarugi et al. (1996), oMBA selectively inhibits kynureninase with no activity on kynurenine aminotransferase, while mNBA and 3,4-dichlorobenzoylalanine preferentially inhibit KMO . These selectivity differences produce opposite effects on 3-hydroxykynurenine levels in brain tissue, making oMBA the only benzoylalanine suitable for studies seeking to elevate 3-hydroxykynurenine concentrations to interrogate its neurotoxic properties .

Mechanistic Enzymology of PLP-Dependent Gamma-Keto Acid Cleavage Reactions

The slow substrate kinetics (kcat = 0.05 s⁻¹) and formation of a stable 348 nm quinonoid intermediate make oMBA an ideal probe for stopped-flow kinetic and crystallographic studies of kynureninase catalysis . Unlike beta-benzoyl-L-alanine, which is processed as a good substrate without intermediate accumulation, the ortho-methoxy derivative accumulates a spectroscopically distinct PLP-substrate complex that enables detailed mechanistic dissection of the retro-Claisen Cβ-Cγ cleavage reaction . The Kumar et al. (2010) Hammett analysis further validates this compound as part of a panel for probing substituent electronic effects on kynureninase catalysis .

In Vivo Studies of Quinolinic Acid Synthesis Regulation Involving Mitochondrial Interactions

oMBA has a unique pharmacological profile wherein its ability to reduce quinolinic acid synthesis in vivo is contingent on mitochondrial interaction with 3-hydroxyanthranilic acid dioxygenase, as established by Chiarugi and Moroni (1999) . In purified enzyme preparations, oMBA alone does not inhibit this dioxygenase; significant inhibition occurs only in the presence of mitochondria . This mitochondrial-contingent mechanism is not shared by KMO inhibitors like mNBA and makes oMBA the reagent of choice for studies investigating the interplay between mitochondrial function, kynureninase inhibition, and quinolinic acid neurotoxicity .

Stereochemistry-Dependent Biological Activity Studies Using Enantiopure (S)-oMBA

The (S)-enantiomer (CAS 168154-79-8), commercially available at 98% purity , is the biologically relevant stereoisomer corresponding to the natural L-amino acid configuration. The patent literature (CN-1309702-C) describes a dedicated synthetic route for L-o-methoxybenzoylalanine as a specific kynureninase inhibitor . For studies requiring enantiopure material to avoid confounding effects from the (R)-antipode, procurement of the (S)-enantiomer is essential, as racemic mixtures may display altered potency and selectivity as noted in the general benzoylalanine SAR literature .

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